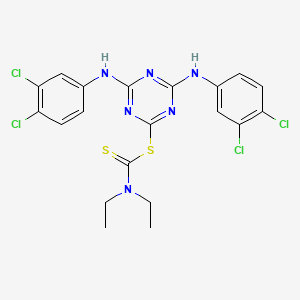

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate

Beschreibung

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is a triazine-based compound characterized by two 3,4-dichlorophenylamino substituents at the 4- and 6-positions of the triazine ring and a diethyldithiocarbamate group at the 2-position. This structural combination suggests applications in pharmaceuticals (e.g., antimicrobial or anticancer agents) or agrochemicals (e.g., pesticides) .

Eigenschaften

Molekularformel |

C20H18Cl4N6S2 |

|---|---|

Molekulargewicht |

548.3 g/mol |

IUPAC-Name |

[4,6-bis(3,4-dichloroanilino)-1,3,5-triazin-2-yl] N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C20H18Cl4N6S2/c1-3-30(4-2)20(31)32-19-28-17(25-11-5-7-13(21)15(23)9-11)27-18(29-19)26-12-6-8-14(22)16(24)10-12/h5-10H,3-4H2,1-2H3,(H2,25,26,27,28,29) |

InChI-Schlüssel |

VBWMTNQALQRYOU-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C(=S)SC1=NC(=NC(=N1)NC2=CC(=C(C=C2)Cl)Cl)NC3=CC(=C(C=C3)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

4,6-Bis((3,4-dichlorphenyl)amino)-1,3,5-triazin-2-yl-diethyldithiocarbamat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Diethyldithiocarbamat-Einheit kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Der Triazinring und die Dichlorphenylgruppen können unter bestimmten Bedingungen reduziert werden.

Substitution: Die Chloratome an den Dichlorphenylgruppen können durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) unter milden Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4).

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide in Gegenwart einer Base.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation der Diethyldithiocarbamat-Einheit zu Diethyldithiocarbamat-Sulfoxid oder -Sulfon führen, während Substitutionsreaktionen eine Vielzahl von substituierten Triazin-Derivaten produzieren können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird diese Verbindung als Baustein zur Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und die Entwicklung neuartiger Materialien mit spezifischen Eigenschaften.

Biologie

In der biologischen Forschung wurde 4,6-Bis((3,4-dichlorphenyl)amino)-1,3,5-triazin-2-yl-diethyldithiocarbamat hinsichtlich seines Potenzials als Enzyminhibitor untersucht. Seine Fähigkeit, mit bestimmten Proteinen zu interagieren, macht es zu einem Kandidaten für die Medikamentenentwicklung und biochemische Studien.

Medizin

In der Medizin wird diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht. Ihre strukturellen Merkmale deuten darauf hin, dass sie beim Design neuer Medikamente zur Behandlung von Krankheiten wie Krebs oder Infektionskrankheiten eingesetzt werden könnte.

Industrie

Im Industriesektor wird diese Verbindung auf ihre Verwendung bei der Entwicklung von fortschrittlichen Materialien, einschließlich Polymeren und Beschichtungen, aufgrund ihrer Stabilität und Reaktivität untersucht.

Wirkmechanismus

Der Mechanismus, durch den 4,6-Bis((3,4-dichlorphenyl)amino)-1,3,5-triazin-2-yl-diethyldithiocarbamat seine Wirkungen entfaltet, beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Triazin-Kern und die Dichlorphenylgruppen der Verbindung ermöglichen es ihr, an bestimmte Stellen auf Proteinen zu binden und deren Aktivität möglicherweise zu hemmen. Die Diethyldithiocarbamat-Einheit kann auch eine Rolle bei der Modulation der Reaktivität und Bindungsaffinität der Verbindung spielen.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate can undergo various chemical reactions, including:

Oxidation: The diethyldithiocarbamate moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The triazine ring and dichlorophenyl groups can be reduced under specific conditions.

Substitution: The chlorine atoms on the dichlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the diethyldithiocarbamate moiety can yield diethyldithiocarbamate sulfoxide or sulfone, while substitution reactions can produce a variety of substituted triazine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials with specific properties.

Biology

In biological research, 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its structural features suggest it could be used in the design of new drugs targeting diseases such as cancer or infectious diseases.

Industry

In the industrial sector, this compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Wirkmechanismus

The mechanism by which 4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s triazine core and dichlorophenyl groups allow it to bind to specific sites on proteins, potentially inhibiting their activity. The diethyldithiocarbamate moiety may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

4,6-Bis((4-chlorophenyl)amino)-1,3,5-triazin-2-yl Derivatives

- Structure: Features 4-chlorophenylamino groups instead of 3,4-dichlorophenylamino.

- Key Properties : Demonstrated antimicrobial activity against bacterial and fungal species (e.g., compound V3-a in ). The absence of a 3-chloro substituent reduces steric hindrance and may lower lipophilicity compared to the target compound.

- Applications : Primarily explored for antimicrobial uses .

USP Iscotrizinol-Related Compounds (C and D)

- Structure: Contains tert-butylcarbamoylphenylamino groups and a 2-ethylhexyl ester (e.g., USP Iscotrizinol Related Compound C).

- Key Properties : High molecular weight (708.89 g/mol) and UV-absorbing properties, making them suitable for sunscreen formulations. The tert-butyl groups enhance stability against photodegradation.

- Applications : Used as UV filters in cosmetics. The diethyldithiocarbamate in the target compound may offer divergent applications, such as antioxidant or metal chelation roles .

4-((4,6-Bis(octylthio)-1,3,5-triazin-2-yl)amino)-2,6-di-tert-butylphenol

- Structure: Substituted with octylthio groups and a phenolic antioxidant moiety.

- Key Properties: The octylthio groups increase hydrophobicity, while the phenolic group provides radical-scavenging activity. CAS 991-84-4.

- Applications : Industrial antioxidant. In contrast, the diethyldithiocarbamate group in the target compound may enable stronger coordination with transition metals (e.g., Cu²⁺, Zn²⁺), expanding utility in catalysis or detoxification .

N-[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]hydroxylamine

- Structure : Trichloromethyl substituents at the 4- and 6-positions.

- Key Properties : Electron-withdrawing trichloromethyl groups enhance electrophilicity, making the compound reactive in photochemical or crosslinking applications.

- Applications: Potential use in polymer chemistry or as a reactive intermediate. The target compound’s diethyldithiocarbamate group offers distinct reactivity, favoring chelation over electrophilic reactions .

Comparative Analysis Table

| Compound Name | Substituents | Key Functional Groups | Molecular Weight (g/mol) | Key Properties | Applications |

|---|---|---|---|---|---|

| Target Compound | 3,4-Dichlorophenylamino | Diethyldithiocarbamate | ~600 (estimated) | Lipophilic, chelating | Pharmaceuticals, agrochemicals |

| 4,6-Bis((4-chlorophenyl)amino)triazine (V3-a) | 4-Chlorophenylamino | Morpholinone | Not specified | Antimicrobial | Antimicrobial agents |

| USP Iscotrizinol C | tert-Butylcarbamoylphenylamino | 2-Ethylhexyl ester | 708.89 | UV absorption | Sunscreens |

| Octylthio-triazine (CAS 991-84-4) | Octylthio | Phenolic antioxidant | Not specified | Antioxidant | Industrial stabilizers |

| Trichloromethyl-triazine | Trichloromethyl | Hydroxylamine | Not specified | Electrophilic | Polymer chemistry |

Biologische Aktivität

4,6-Bis((3,4-dichlorophenyl)amino)-1,3,5-triazin-2-yl diethyldithiocarbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity based on recent studies.

Chemical Structure and Synthesis

The compound features a triazine core substituted with dichlorophenyl groups and a diethyldithiocarbamate moiety. The synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the target compound.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings regarding its antiproliferative effects:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T47D (Breast Cancer) | 2.3 | |

| MCF-7 (Breast Cancer) | 12.1 | |

| HeLa (Cervical) | 13.2 | |

| Ishikawa (Endometrial) | 14.9 |

The compound demonstrated significant antiproliferative activity, particularly against the T47D breast cancer cell line, outperforming Doxorubicin in some cases.

Antimicrobial Activity

In addition to its anticancer properties, the compound has been assessed for antimicrobial efficacy against various pathogens. The results indicate promising activity against both Gram-positive and Gram-negative bacteria as well as fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 | |

| Escherichia coli | 16 | |

| Candida albicans | 32 |

These findings highlight the compound’s potential as a broad-spectrum antimicrobial agent.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Cell Proliferation : The compound induces apoptosis in cancer cells through various pathways.

- Enzymatic Inhibition : It has been shown to inhibit specific enzymes like PTP-1B in a concentration-dependent manner, which may contribute to its anticancer effects .

Case Studies

Several case studies have demonstrated the effectiveness of this compound in preclinical settings:

- Study on Breast Cancer Cells : A study reported that compounds similar to this compound exhibited significant cytotoxicity against T47D and MCF-7 cell lines with IC50 values lower than conventional chemotherapeutics like Doxorubicin .

- Antimicrobial Efficacy : Another investigation highlighted its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential in treating resistant bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.